(1R,2R)-indan-1,2-diol

描述

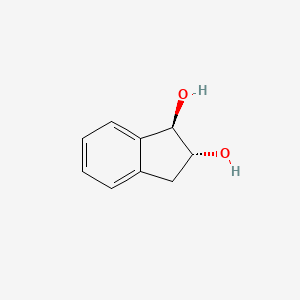

(1R,2R)-Indan-1,2-diol is a bicyclic diol featuring a benzene ring fused to a cyclopentane ring, with hydroxyl groups at the 1 and 2 positions in the (R,R) configuration. This compound serves as a critical chiral intermediate in pharmaceutical synthesis, notably for antiviral agents like indinavir . Key synthesis methods include:

- Biocatalytic Dihydroxylation: Using Pseudomonas putida to catalyze the dihydroxylation of indene, yielding a mixture of enantiomers. Prolonged reaction times favor the (1S,2R)-enantiomer, while this compound can be obtained via stereoselective reduction of indane-1,2-dione using Trichosporon cutaneum .

- Chemical Resolution: Enzymatic or chemical resolution techniques to isolate the desired enantiomer .

The stereochemical integrity of this compound is crucial for its biological activity, as seen in analogous compounds like Prottremin, where configuration changes abolish therapeutic effects .

属性

分子式 |

C9H10O2 |

|---|---|

分子量 |

150.17 g/mol |

IUPAC 名称 |

(1R,2R)-2,3-dihydro-1H-indene-1,2-diol |

InChI |

InChI=1S/C9H10O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-11H,5H2/t8-,9-/m1/s1 |

InChI 键 |

YKXXBEOXRPZVCC-RKDXNWHRSA-N |

手性 SMILES |

C1[C@H]([C@@H](C2=CC=CC=C21)O)O |

规范 SMILES |

C1C(C(C2=CC=CC=C21)O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions:

Bioconversion: One of the primary methods for preparing (1R,2R)-indan-1,2-diol is through the bioconversion of indene using microbial strains such as Rhodococcus sp.

Chemical Synthesis: Another method involves the asymmetric epoxidation of silyl enol ethers followed by regio- and stereospecific addition of hydride or alkylide donors.

Industrial Production Methods: Industrial production often relies on bioconversion due to its efficiency and selectivity. The use of genetically modified microbial strains can enhance the yield and purity of this compound .

化学反应分析

Types of Reactions:

Oxidation: (1R,2R)-indan-1,2-diol can undergo oxidation to form 1,2-indanedione.

Reduction: It can be reduced to form various indanol derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: 1,2-Indanedione

Reduction: Indanol derivatives

Substitution: Various substituted indane derivatives

科学研究应用

Chemistry:

Chiral Building Block: (1R,2R)-indan-1,2-diol is used as a chiral building block in the synthesis of complex organic molecules.

Biology:

Enzyme Studies: It is used in studies involving diol dehydrogenases and other enzymes that act on vicinal diols.

Medicine:

Pharmaceuticals: this compound is a precursor in the synthesis of HIV protease inhibitors such as indinavir.

Industry:

作用机制

The mechanism of action of (1R,2R)-indan-1,2-diol involves its interaction with specific enzymes and receptors. For example, in the bioconversion process, it is oxidized by dioxygenases and further processed by dehydrogenases . These enzymes facilitate the conversion of indene to this compound through a series of oxidation and hydrolysis steps .

相似化合物的比较

Structural Comparison

Key Observations :

- Ring System Complexity: Indan-diol’s bicyclic structure balances rigidity and reactivity, making it suitable for pharmaceutical applications. Larger polycyclic diols (e.g., chrysene-derived) are metabolites of environmental carcinogens .

- Stereochemical Sensitivity : Vicinal diols like cyclohexane-1,2-diol require precise stereocontrol for applications in asymmetric synthesis .

Key Observations :

- Biocatalysis vs. Chemical Synthesis : Biocatalytic routes (e.g., P. putida) offer high stereoselectivity but require optimization for yield . Chemical methods (e.g., kinetic resolution) achieve high ee but depend on chiral auxiliaries .

- Metabolic Pathways: PAH-derived diols are formed stereoselectively via human P450 enzymes, with R,R configurations linked to carcinogenicity .

Key Observations :

- Pharmaceutical Relevance : Indan-diol’s rigid structure enhances binding to biological targets, while Prottremin derivatives demonstrate the importance of diol configuration in CNS drug design .

- Environmental Health: PAH-derived diols serve as biomarkers for assessing carcinogen metabolism in humans .

Stereochemical and Functional Group Impact

- Antiparkinsonian Activity : Prottremin’s (1R,2R,6S) configuration is critical; removal of hydroxyl groups or stereochemical inversion reduces efficacy .

- Antimicrobial Derivatives : O-Benzyl derivatives of limonene diols (e.g., compound 35a) show activity against Candida albicans .

- Carcinogenicity: (1R,2R)-PAH diols are proximate carcinogens due to their ability to form DNA adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。